Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
Description
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (CAS 4099-85-8) is a protected ribose derivative widely employed in carbohydrate chemistry and nucleoside synthesis. The 2,3-O-isopropylidene group acts as a protective moiety for vicinal diols, enhancing stability and directing regioselective reactions at the 5-position. This compound serves as a versatile intermediate for synthesizing fluorinated sugars, nucleoside analogs, and glycosylation precursors . Its utility stems from the high reactivity of the 5-hydroxyl group, which can be functionalized via sulfonation, fluorination, or alkylation .
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHDBLZPXQALN-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-85-8 | |
| Record name | Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.696 | |
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Preparation Methods
Acid-Catalyzed Protection of D-Ribose
The synthesis begins with the protection of D-ribose’s hydroxyl groups using methanol and acetone under acidic conditions. Methylsulfonic acid has emerged as the preferred catalyst due to its high efficiency and minimal side reactions . In a typical procedure, 50 g of D-ribose is dissolved in a 1:8 mixture of methanol and acetone (400 mL each) with 4 g of methylsulfonic acid. The reaction proceeds at reflux for 2.5 hours, achieving near-quantitative conversion to methyl-2,3-O-isopropylidene-D-ribofuranoside . Neutralization with triethylamine (pH 7–8) followed by toluene extraction isolates the product without requiring column chromatography, streamlining the process for industrial applications .
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Methylsulfonic acid |
| Solvent Ratio | Methanol:Acetone (1:8) |
| Reaction Time | 2.5 hours |
| Temperature | Reflux (~65°C) |
| Yield | >95% (crude) |
Tosylation under Alkaline Conditions
The protected ribofuranoside undergoes tosylation with para-toluenesulfonyl chloride (TsCl) in the presence of triethyl benzyl ammonium chloride as a phase-transfer catalyst . This step introduces a sulfonate group at the C5 position, facilitating subsequent reduction. A mixture of 57.5 g TsCl and 1 g catalyst reacts with the intermediate in toluene under alkaline conditions (50% NaOH). The reaction completes within 4 hours at ambient temperature, yielding methyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranoside . Post-reaction treatment with methanol eliminates excess TsCl, while saturated sodium bicarbonate aqueous solution removes residual tosic acid esters via reflux .
Advancements Over Prior Methods:
-
Traditional approaches required recrystallization in Virahol (isopropyl alcohol), which generated significant waste .
-
The current protocol uses toluene for extraction, reducing solvent consumption by 40% and avoiding purification steps .
Borohydride Reduction for Deoxygenation
The final step involves reducing the tosylated intermediate to methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside using potassium borohydride (KBH₄) or sodium borohydride (NaBH₄). Hexamethylphosphoric triamide (HMPA) or N,N-dimethyl-2-imidazolidinone (DMI) serves as the solvent, enabling efficient reduction at 90–95°C .
Comparative Performance of Reducing Agents:
| Solvent | Reducing Agent | Yield (%) | Purity (GC%) |
|---|---|---|---|
| HMPA | KBH₄ | 80 | 96.9 |
| DMI | KBH₄ | 81 | 97.5 |
| HMPA | NaBH₄ | 78 | 97.2 |
| DMI | NaBH₄ | 81 | 97.8 |
DMI outperforms HMPA in both yield and purity, attributed to its higher thermal stability and better solubility of intermediates . Notably, DMI can be recovered at 85–96% efficiency via distillation, reducing production costs by 30% compared to single-use solvents .
Environmental and Economic Considerations
The integration of solvent recycling markedly enhances the method’s sustainability. For instance, DMI recovered from reduction reactions retains 99% purity after distillation, enabling its reuse in subsequent batches without compromising yield . This closed-loop system aligns with green chemistry principles and reduces raw material expenses by $12–15 per kilogram of product .
Industrial Scalability and Challenges
Scaling the process to multi-kilogram batches introduces challenges in temperature control during exothermic reduction steps. Pilot studies demonstrate that gradual addition of borohydride (e.g., 16.2 g over 1 hour) mitigates thermal runaway risks . Additionally, substituting petroleum ether with heptane for extraction improves phase separation efficiency by 20%, though it marginally increases solvent costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of sulfonates like tosylates or mesylates, which react with various nucleophiles.
Major Products Formed
Oxidation: The major product formed is the corresponding aldehyde.
Reduction: The major product is the reduced alcohol.
Substitution: The products depend on the nucleophile used, but common products include substituted ribofuranosides.
Scientific Research Applications
Synthesis of Fine Chemicals
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is primarily utilized as an intermediate in the synthesis of fine chemicals. Its structural characteristics make it suitable for creating various derivatives that are essential in pharmaceuticals and agrochemicals.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as a precursor for riboside-containing compounds |
| Agrochemicals | Involved in the synthesis of plant growth regulators |
| Biochemical Intermediates | Serves as a building block for complex organic molecules |
Biochemical Research
In biochemical research, this compound plays a crucial role as an intermediate for synthesizing riboside-containing arsenic compounds, which have been studied for their potential anti-cancer properties. Additionally, it is involved in various signaling pathways and cellular processes.
Key Research Areas
- Anti-infection Studies : this compound has been investigated for its effectiveness against viral infections including HIV and Influenza .
- Cell Cycle Regulation : It is used in studies exploring apoptosis and autophagy mechanisms, contributing to our understanding of cell cycle dynamics .
Industrial Applications
The compound is also significant in industrial settings where it is used for manufacturing intermediates. Its properties allow for efficient processing in various chemical reactions.
Table 2: Industrial Applications
| Industry | Use |
|---|---|
| Chemical Manufacturing | Production of specialty chemicals |
| Biotechnology | Involved in bioprocessing and cell culture |
| Analytical Chemistry | Used as a reference material in chromatography |
Case Study 1: Synthesis of Ribosides
A study highlighted the use of this compound in synthesizing ribosides that are crucial for developing antiviral drugs. The compound's ability to facilitate glycosylation reactions has made it a preferred choice among researchers .
Case Study 2: Antiviral Research
Research conducted on the antiviral properties of riboside derivatives synthesized from this compound demonstrated promising results against several viruses, including HIV and HCV. These findings suggest potential therapeutic applications in treating viral infections .
Mechanism of Action
The mechanism of action of methyl 2,3-O-isopropylidene-beta-D-ribofuranoside involves its role as an intermediate in various chemical reactions. The compound’s isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions on the ribofuranoside ring . This selective protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions.
Comparison with Similar Compounds
Comparison Based on Protective Groups
Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside
- Protection Strategy: Benzyl groups at 2, 3, and 5 positions provide steric hindrance and resistance to acidic conditions, unlike the acid-labile isopropylidene group in methyl 2,3-O-isopropylidene-β-D-ribofuranoside .
- Reactivity: The 5-benzyl group requires harsh conditions (e.g., hydrogenolysis) for deprotection, limiting its use in acid-sensitive reactions. In contrast, the 5-hydroxyl group in methyl 2,3-O-isopropylidene-β-D-ribofuranoside is readily modified without affecting the isopropylidene ring .
- Applications: Primarily used in glycosylation reactions as a stable glycosyl donor, whereas methyl 2,3-O-isopropylidene-β-D-ribofuranoside is preferred for nucleophilic substitutions at C5 .
Benzyl 2,3-O-Isopropylidene-α-D-Mannofuranoside
Comparison Based on Functionalization at C5
Methyl 2,3-O-Isopropylidene-5-O-Toluenesulfonyl-β-D-Ribofuranoside (CAS 4137-56-8)
- Synthesis: Prepared via sulfonation of methyl 2,3-O-isopropylidene-β-D-ribofuranoside with toluenesulfonyl chloride.
- Reactivity : The toluenesulfonyl (Ts) group is a moderate leaving group, enabling nucleophilic displacement with amines or halides. However, its reactivity is lower than trifluoromethanesulfonyl (Tf) derivatives .
- Physical Properties : Melting point = 84–85°C; Molecular formula = C₁₆H₂₂O₇S .
Methyl 5-Deoxy-5-Fluoro-2,3-O-Isopropylidene-β-D-Ribofuranoside
- Synthesis : Achieved via treatment of the 5-O-mesyl derivative with tetrabutylammonium fluoride (TBAF), yielding the fluoro derivative in 35–95% yield depending on conditions .
- Applications : Fluorinated derivatives are critical in antiviral and anticancer drug development due to enhanced metabolic stability .
Methyl 5-Amino-5-Deoxy-2,3-O-Isopropylidene-β-D-Ribofuranoside
- Synthesis: Derived from azide reduction or direct amination, this compound serves as a precursor for pyrrole ribonucleosides. Its amino group facilitates cyclocondensation with carbonyl compounds .
Stereochemical and Enantiomeric Comparisons
Methyl 2,3-O-Isopropylidene-β-L-Ribofuranoside
- Key Difference : The L-ribo enantiomer exhibits opposite stereochemistry at all chiral centers, leading to distinct biological activities. For example, L-nucleosides often show lower toxicity in antiviral therapies compared to D-forms .
- Synthesis : Prepared via analogous protection strategies but starting from L-ribose .
Oxidative Behavior and By-Product Formation
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside undergoes oxidation to yield the 5-aldehydo derivative when treated with Pfitzner–Moffatt reagent (DMSO/dicyclohexylcarbodiimide). In contrast, oxidation with DMSO/acetic anhydride produces low yields of the aldehyde (<20%), with competing formation of 5-O-methylthiomethyl ethers and acetates .
Data Tables
Table 1: Comparative Reactivity of C5-Functionalized Derivatives
Table 2: Physical Properties of Key Derivatives
Key Research Findings
- High-Yield Alkylation : The 5-O-triflyl derivative reacts with pyridine to yield N-alkylated products in 98% efficiency, outperforming tosyl and mesyl analogs .
- Fluorination Efficiency : TBAF-mediated fluorination of the 5-O-mesyl derivative achieves up to 95% yield under optimized conditions, highlighting its utility in synthesizing fluorinated nucleosides .
- Enantiomer-Specific Applications : The L-ribo enantiomer is less explored but shows promise in reducing off-target effects in therapeutic nucleosides .
Biological Activity
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside (MIR) is a derivative of ribose that has garnered interest in various fields of biological and medicinal chemistry. This article delves into its biological activities, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
MIR is characterized by its furanose structure, featuring a methyl group attached to the 2 and 3 positions of the ribofuranoside ring. Its molecular formula is , with a molecular weight of approximately 204.22 g/mol. It is soluble in organic solvents such as chloroform, dichloromethane, ethanol, ethyl acetate, and methanol .
Antiviral Properties
Research indicates that derivatives of ribofuranosides exhibit antiviral activity. For instance, MIR has been studied for its potential in synthesizing nucleoside analogs that may inhibit viral replication. A study demonstrated that certain derivatives could effectively block the replication of viruses by interfering with nucleic acid synthesis .
Quaternization Reactions
MIR can undergo quaternization reactions to form ammonium salts, which have been shown to possess enhanced biological activities. The quaternized derivatives of MIR were synthesized and characterized, revealing promising properties for further pharmacological evaluation . For example, the reaction of MIR with tertiary amines led to the formation of various N-alkylated derivatives that demonstrated increased solubility and potential bioactivity.
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| N-[(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl]-N,N,N-trimethylammonium tosylate | 67 | Antiviral activity |
| N-((2,3-O-isopropylidene-β-D-ribofuranoside methyl)-5-yl)-isoquinoline mesylate | 55 | Enhanced solubility |
Enzymatic Applications
MIR has also been investigated for its role as a substrate in enzymatic reactions. Its structural features allow it to participate in glycosylation reactions, leading to the formation of more complex carbohydrates that are vital in biochemistry and pharmaceuticals . The ability to modify hydroxyl groups selectively makes MIR a valuable intermediate in carbohydrate chemistry.
Case Studies
- Synthesis of Nucleoside Analogues : A study focused on synthesizing nucleoside analogs from MIR highlighted its utility in creating compounds with antiviral properties. The synthesized analogs were tested against various viral strains, showing significant inhibition rates .
- Mechanochemical Synthesis : Another investigation utilized mechanochemical methods to synthesize dinucleotides from MIR. This approach demonstrated improved yields compared to traditional methods, showcasing MIR's versatility as a reactant in complex organic syntheses .
Q & A
Q. What are the common synthetic routes for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside?
The compound is typically synthesized from D-ribose via sequential protection and functionalization. A key step involves the introduction of the isopropylidene group at the 2,3-O positions using acetone and an acid catalyst (e.g., H₂SO₄ or TsOH) to form the cyclic ketal. Subsequent sulfonation at the 5-OH position with agents like mesyl chloride (MsCl) or tosyl chloride (TsCl) generates intermediates for nucleophilic substitution. For example, methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside is a precursor for fluorination or amination reactions .
Q. How is Methyl 2,3-O-isopropylidene-β-D-ribofuranoside characterized post-synthesis?
Structural validation relies on high-resolution NMR (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and substituent positions. For crystalline derivatives (e.g., sulfonates), single-crystal X-ray diffraction provides unambiguous confirmation of the 3D structure. Mass spectrometry (HRMS) and polarimetry are used to verify molecular weight and optical activity, respectively .
Q. What protecting group strategies are employed during synthesis, and why?
The isopropylidene group at 2,3-O positions is favored for its stability under acidic conditions and ease of removal with aqueous acid. This protects the ribose ring from undesired reactivity during downstream modifications. Additional protections (e.g., benzyl or tosyl groups at 5-O) are introduced to direct regioselective functionalization .
Advanced Research Questions
Q. How can nucleophilic substitution reactions at the 5-O position be optimized?
Reactivity depends on the leaving group ability of the sulfonate ester. Triflyl (OTf) > mesyl (OMs) > tosyl (OTs) in terms of activation energy. For example, mesyl derivatives react efficiently with bulky nucleophiles (e.g., TBAF for fluorination) under reflux in acetonitrile, while triflyl groups enable faster reactions at lower temperatures. Solvent choice (polar aprotic vs. ethereal) and temperature must be tailored to the nucleophile’s stability .
Q. How should researchers address contradictions in biological activity between pure and decomposed samples?
Decomposition (e.g., via hydrolysis or thermal stress) may generate active metabolites or impurities. To resolve discrepancies:
- Perform accelerated stability studies (e.g., heat, light, humidity) with HPLC-MS to identify degradation products.
- Compare biological assays of pure compound vs. intentionally degraded samples.
- Use isotopically labeled analogs to track metabolic pathways .
Q. What strategies are effective for designing derivatives with enhanced stability or reactivity?
- Fluorination at 5-deoxy position : Replace 5-OH with fluorine using mesyl intermediates and TBAF to improve metabolic stability .
- Quaternary ammonium salts : React 5-O-sulfonates with heterocyclic amines (e.g., pyridine, piperidine) to generate bioactive analogs .
- Benzyl or chlorobenzyl modifications : Introduce lipophilic groups at 3,5-O positions to enhance membrane permeability, as seen in antiviral prodrug designs .
Q. How can heteroatoms or functional groups be introduced into the ribofuranoside scaffold?
- Arsenic incorporation : Use the compound as an intermediate for riboside-containing arsenic agents via coupling reactions with arsenic nucleophiles .
- Sulfur or nitrogen insertion : Employ Mitsunobu conditions for sulfurylation or amination at the 5-position.
- Click chemistry : Functionalize unprotected hydroxyl groups with azide/alkyne moieties for bioconjugation .
Methodological Considerations
- Data Interpretation : Cross-validate NMR assignments with DEPT, COSY, and HSQC experiments to avoid misassignment of overlapping signals.
- Reaction Monitoring : Use TLC (silica gel, UV/anisaldehyde staining) or inline IR spectroscopy to track reaction progress.
- Crystallography : Optimize crystal growth via vapor diffusion (e.g., hexane/ethyl acetate) for X-ray analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
